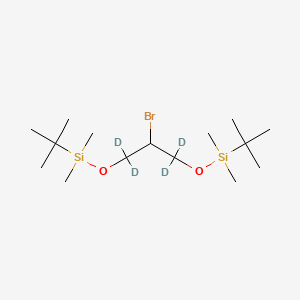
3-Ethyl Haloperidol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl Haloperidol-d4: is a deuterated derivative of 3-Ethyl Haloperidol, a compound used primarily in research settings. The molecular formula for this compound is C23H23D4ClFNO2, and it has a molecular weight of 407.94 . This compound is often utilized in proteomics research and other biochemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-Ethyl Haloperidol-d4 typically involves the deuteration of 3-Ethyl Haloperidol. This process can be achieved using deuterating agents such as deuterium chloride (DCl) or deuterium oxide (D2O) . The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms into the molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing costs. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl Haloperidol-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
3-Ethyl Haloperidol-d4 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Ethyl Haloperidol-d4 is similar to that of Haloperidol, a well-known antipsychotic agent. Haloperidol exerts its effects primarily through antagonism of dopamine receptors, particularly the D2 receptors, in the brain . This antagonism reduces the activity of dopamine, a neurotransmitter associated with psychotic symptoms. The deuterated form, this compound, is used in research to study the pharmacokinetics and pharmacodynamics of Haloperidol and its derivatives .
Comparaison Avec Des Composés Similaires
Haloperidol: A typical antipsychotic used to treat schizophrenia and other psychoses.
Haloperidol-d4: A deuterated form of Haloperidol used in research.
Clozapine: An atypical antipsychotic with a different receptor binding profile.
Risperidone: Another antipsychotic with a unique mechanism of action.
Uniqueness of 3-Ethyl Haloperidol-d4: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in mass spectrometry and NMR spectroscopy. This compound is particularly valuable in research settings where accurate quantification and analysis of drug metabolism are crucial .
Propriétés
Numéro CAS |
1794883-80-9 |
|---|---|
Formule moléculaire |
C23H27ClFNO2 |
Poids moléculaire |
407.947 |
Nom IUPAC |
4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(3-ethyl-4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C23H27ClFNO2/c1-2-17-16-18(5-10-21(17)25)22(27)4-3-13-26-14-11-23(28,12-15-26)19-6-8-20(24)9-7-19/h5-10,16,28H,2-4,11-15H2,1H3/i6D,7D,8D,9D |
Clé InChI |
QITPBBUJMSLKPO-YKVCKAMESA-N |
SMILES |
CCC1=C(C=CC(=C1)C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O)F |
Synonymes |
4-[4-(4-Chlorophenyl-d4)-4-hydroxy-1-piperidinyl]-1-(3-ethyl-4-fluorophenyl)-1-butanone; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


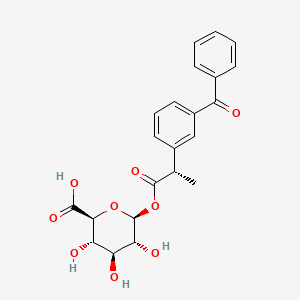
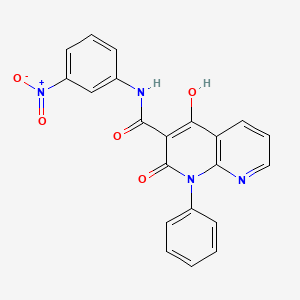
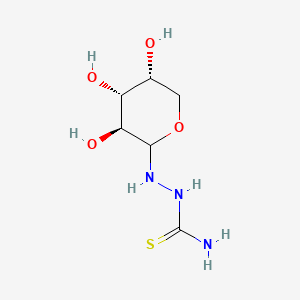
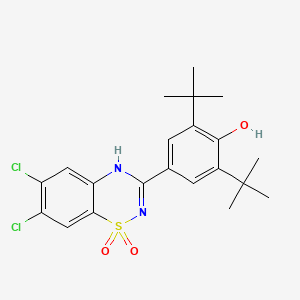

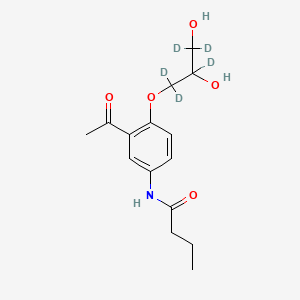
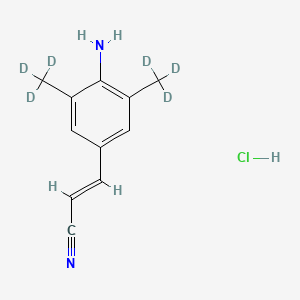
![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester](/img/structure/B589308.png)
